Butyl 4-oxo-3H-pyrimidine-5-carboxylate
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Overview
Description
Butyl 4-oxo-3H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-oxo-3H-pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a butyl ester with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions: Butyl 4-oxo-3H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Butyl 4-oxo-3H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of Butyl 4-oxo-3H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s effects are often mediated through the inhibition of key signaling pathways, such as the NF-kB inflammatory pathway, and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Tert-Butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Triazole-pyrimidine hybrids
Comparison: Butyl 4-oxo-3H-pyrimidine-5-carboxylate is unique due to its specific structural features and the presence of a butyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials.
Properties
CAS No. |
90437-88-0 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
butyl 6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-10-6-11-8(7)12/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
BYGNCSABQMXWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CN=CNC1=O |
Origin of Product |
United States |
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